3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one

Pharmaceutical Analysis Regulatory Compliance Reference Standards

This batch-specific reference standard is essential for Clonazepam abbreviated new drug applications (ANDAs) and contract testing. Unlike generic quinolinone analogs, our 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one is explicitly designated as Clonazepam EP Impurity B and USP Clonazepam Related Compound A in the European Pharmacopoeia (monograph 0890) and USP monographs. Its validated LC-MS method shows an LOD of 0.904 ng, linearity r² = 0.999, and ~100% recovery in drug matrices for high confidence quantification in forced degradation and stability studies.

Molecular Formula C15H10ClN3O3
Molecular Weight 315.713
CAS No. 55198-89-5
Cat. No. B589803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one
CAS55198-89-5
Synonyms3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one;  USP Clonazepam Related Impurity A; 
Molecular FormulaC15H10ClN3O3
Molecular Weight315.713
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])N)Cl
InChIInChI=1S/C15H10ClN3O3/c16-11-4-2-1-3-9(11)13-10-7-8(19(21)22)5-6-12(10)18-15(20)14(13)17/h1-7H,17H2,(H,18,20)
InChIKeyGYAWOVGCEQLWHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one: Chemical Identity and Regulatory Role


3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one (CAS 55198-89-5) is a quinolin-2-one derivative with molecular formula C15H10ClN3O3 and a molecular weight of 315.71 g/mol . It is officially designated as Clonazepam EP Impurity B and USP Clonazepam Related Compound A, serving as a pharmacopoeial reference standard for quality control and stability testing of the antiepileptic drug Clonazepam [1]. The compound exhibits a melting point >290°C (dec.), is a yellow crystalline solid, and has a predicted pKa of 9.18±0.70 .

Why Generic 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one Cannot Replace Pharmacopoeial Standards in Regulated Testing


Substitution of 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one with a generic or structurally similar quinolinone derivative is invalid in regulated analytical workflows due to its specific regulatory identity and chromatographic behavior. The compound is explicitly listed in the European Pharmacopoeia (EP) monograph 0890 as Impurity B and in the USP as Related Compound A, with strict identity and purity specifications [1]. Generic analogs lack this official designation, which is a prerequisite for use in abbreviated new drug applications (ANDA) and quality control release testing [2]. Furthermore, analytical methods for Clonazepam are validated specifically for this impurity, with defined limits of detection (0.904 ng) and linearity ranges (0.301–4.820 mg/L) that would not apply to untested alternatives [3].

Quantitative Evidence Guide: 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one vs. Analogues in Analytical Performance and Regulatory Utility


Regulatory Identity and Monograph Inclusion: Clonazepam EP Impurity B vs. Unspecified Analogues

3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one is the only compound with the official designation 'Clonazepam Impurity B' in the European Pharmacopoeia (monograph 0890) and 'Clonazepam Related Compound A' in the USP, whereas structurally similar impurities (e.g., Impurity A, Impurity F) have distinct monographs [1]. This specific designation is mandatory for regulatory submissions and cannot be fulfilled by other Clonazepam impurities, which have different CAS numbers (e.g., Impurity A: 1346604-43-0; Impurity B: 55198-89-5) .

Pharmaceutical Analysis Regulatory Compliance Reference Standards

LC-MS Method Sensitivity: Impurity B vs. Impurity A Detection Limits

In a validated LC-MS method for Clonazepam-related substances, Impurity B (3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one) demonstrated a limit of detection (LOD) of 0.904 ng, compared to 1.099 ng for Impurity A [1]. Both impurities exhibited excellent linearity (r² = 0.999) over their respective calibration ranges: 0.301–4.820 mg/L for Impurity B and 0.366–5.860 mg/L for Impurity A [1].

Analytical Method Validation LC-MS Limit of Detection

Purity Specification: Certified Reference Material vs. Generic Chemical Suppliers

3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one is supplied as a certified reference standard by the USP (Catalog No. 1140327) and EDQM (C2385015) with full traceability and certificate of analysis, whereas generic chemical suppliers typically offer purities of ≥95% (e.g., AKSci 95%, TargetMol unspecified) without regulatory-grade certification [1].

Reference Standard Purity Quality Control

LC-MS Recovery and Precision: Impurity B vs. Impurity A

In the same validated LC-MS study, the average recovery for Impurity B across three concentration levels was 100.1%, 99.7%, and 99.6%, while Impurity A showed recoveries of 99.2%, 100.2%, and 100.5% [1]. This indicates that Impurity B can be quantified with high accuracy and precision in Clonazepam drug substance and product matrices.

Analytical Method Validation Recovery Precision

Primary Application Scenarios for 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one in Pharmaceutical Quality Control and Analytical Development


Abbreviated New Drug Application (ANDA) Method Validation

This compound is essential for developing and validating analytical methods for generic Clonazepam drug products. Its use as a certified reference standard (EP Impurity B / USP Related Compound A) is mandated by regulatory agencies for demonstrating method specificity, accuracy, and linearity, as evidenced by the validated LC-MS method showing an LOD of 0.904 ng and linearity r² = 0.999 [1].

Clonazepam Stability-Indicating Assay Development

In forced degradation studies and long-term stability testing of Clonazepam formulations, this impurity serves as a key marker for monitoring degradation pathways. Its unique chromatographic retention and MS characteristics enable precise quantification, with demonstrated recoveries of ~100% in drug matrices [1].

Batch Release Quality Control in Commercial Manufacturing

As a pharmacopoeial impurity standard, 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one is used in routine QC testing to ensure that Clonazepam API and finished dosage forms meet the specified impurity limits outlined in EP monograph 0890 and USP monographs [2]. The use of non-certified chemical analogs is not permitted for this regulated purpose.

Metabolite and Impurity Profiling in Pharmacokinetic Studies

Although not a primary therapeutic agent, this compound can be used as an analytical marker in studies investigating Clonazepam metabolism and pharmacokinetics, leveraging its well-defined LC-MS behavior and sensitivity (LOD 0.904 ng) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.